

Application Notes and Protocols: HPG1860 for Primary Biliary Cholangitis (PBC) Research

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Compound of Interest

Compound Name: HPG1860

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Disclaimer: As of late 2025, specific preclinical and clinical data for **HPG1860** in the context of Primary Biliary Cholangitis (PBC) have not been made publicly available. **HPG1860** is reportedly in Phase I clinical development for PBC.^[1] The following application notes and protocols are based on the known mechanism of **HPG1860** as a Farnesoid X Receptor (FXR) agonist, its publicly available data from studies in healthy volunteers and patients with Non-Alcoholic Steatohepatitis (NASH), and established research methodologies for PBC therapeutics.

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts.^{[2][3]} This leads to cholestasis, liver fibrosis, and eventual cirrhosis.^{[2][3]} The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid synthesis, transport, and homeostasis.^{[4][5][6]} Activation of FXR has been shown to be a promising therapeutic strategy for cholestatic liver diseases like PBC.^{[4][6][7]}

HPG1860 is a next-generation, non-bile acid, potent, and selective full FXR agonist.^{[8][9]} By activating FXR, **HPG1860** is designed to reduce the synthesis and accumulation of toxic bile acids, thereby protecting liver cells from damage, reducing inflammation, and slowing the progression of fibrosis.^{[4][5][6]} These application notes provide a summary of available data and projected experimental protocols for the investigation of **HPG1860** in PBC research.

Mechanism of Action: FXR Agonism in PBC

In PBC, impaired bile flow leads to the accumulation of cytotoxic bile acids in hepatocytes. This causes cellular stress, inflammation, and apoptosis, driving disease progression. **HPG1860**, as a full FXR agonist, intervenes in this pathway through several mechanisms:

- **Repression of Bile Acid Synthesis:** Upon activation by **HPG1860**, FXR induces the expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.^[5]
- **Increased Bile Acid Efflux:** FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for pumping bile acids out of the cell and into the bile ducts.
- **Enterohepatic Regulation:** In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also acts to suppress CYP7A1, providing another level of control over bile acid production.^{[8][9]}

These coordinated actions are expected to alleviate the cholestasis and cellular injury characteristic of PBC.

Caption: **HPG1860** signaling pathway in hepatocytes and enterocytes.

Data Presentation

While PBC-specific data is pending, the following tables summarize key quantitative findings from preclinical and Phase I/IIa clinical studies of **HPG1860** in NASH models and healthy or NASH subjects. This information is foundational for designing studies in a PBC context.

Table 1: Preclinical Pharmacokinetics of **HPG1860**

Species	Oral Bioavailability (%)	Key Finding	Reference
Mice	77.2%	Good exposure and low plasma clearance.	[10]
Rats	52.1%	Favorable for in vivo absorption.	[10]
Dogs	59.4%	Supports oral administration development.	[10]

Table 2: Phase I Biomarker Response in Healthy Volunteers (14-Day MAD Study)

HPG1860 Dose	C4 Reduction vs. Placebo (%)	FGF19 Induction	Pruritus Incidence	LDL-C Change	Reference
5 mg	93.1%	Robust Activation	Not Reported	No significant increase	[8]
10 mg	97.0%	Robust Activation	Not Reported	No significant increase	[8]
20 mg	97.6%	Robust Activation	Occurred in this cohort	No significant increase	[8]
C4 (7α-hydroxy-4-cholesten-3-one) is a serum biomarker for bile acid synthesis.					

Table 3: Phase IIa (RISE Study) Efficacy in NASH Patients (12 Weeks)

HPG1860 Dose	Relative Change in Liver Fat Content (LFC) vs. Placebo	ALT Reduction (in patients with elevated baseline)	Pruritus Incidence (%)	Reference
3 mg	-20.15% (p=0.002)	-7.0%	9.1%	[11]
5 mg	-7.08% (p=0.244)	-7.6%	9.5%	[11]
8 mg	-38.64% (p<0.0001)	-22.5%	27.3%	[11]
Placebo showed a +0.68% change in LFC and a +32.6% change in ALT.				

Projected Experimental Protocols for PBC Research

The following protocols are proposed for the investigation of **HPG1860** in PBC, based on established models and clinical trial methodologies.

Protocol 1: Preclinical Efficacy in a Xenobiotic-Induced Mouse Model of PBC

This protocol aims to evaluate the efficacy of **HPG1860** in a chemically-induced model that recapitulates key features of PBC, such as portal inflammation and bile duct injury.

Objective: To determine if **HPG1860** can ameliorate liver injury, cholestasis, and fibrosis in a 2-octynoic acid (2-OA)-induced mouse model of autoimmune cholangitis.

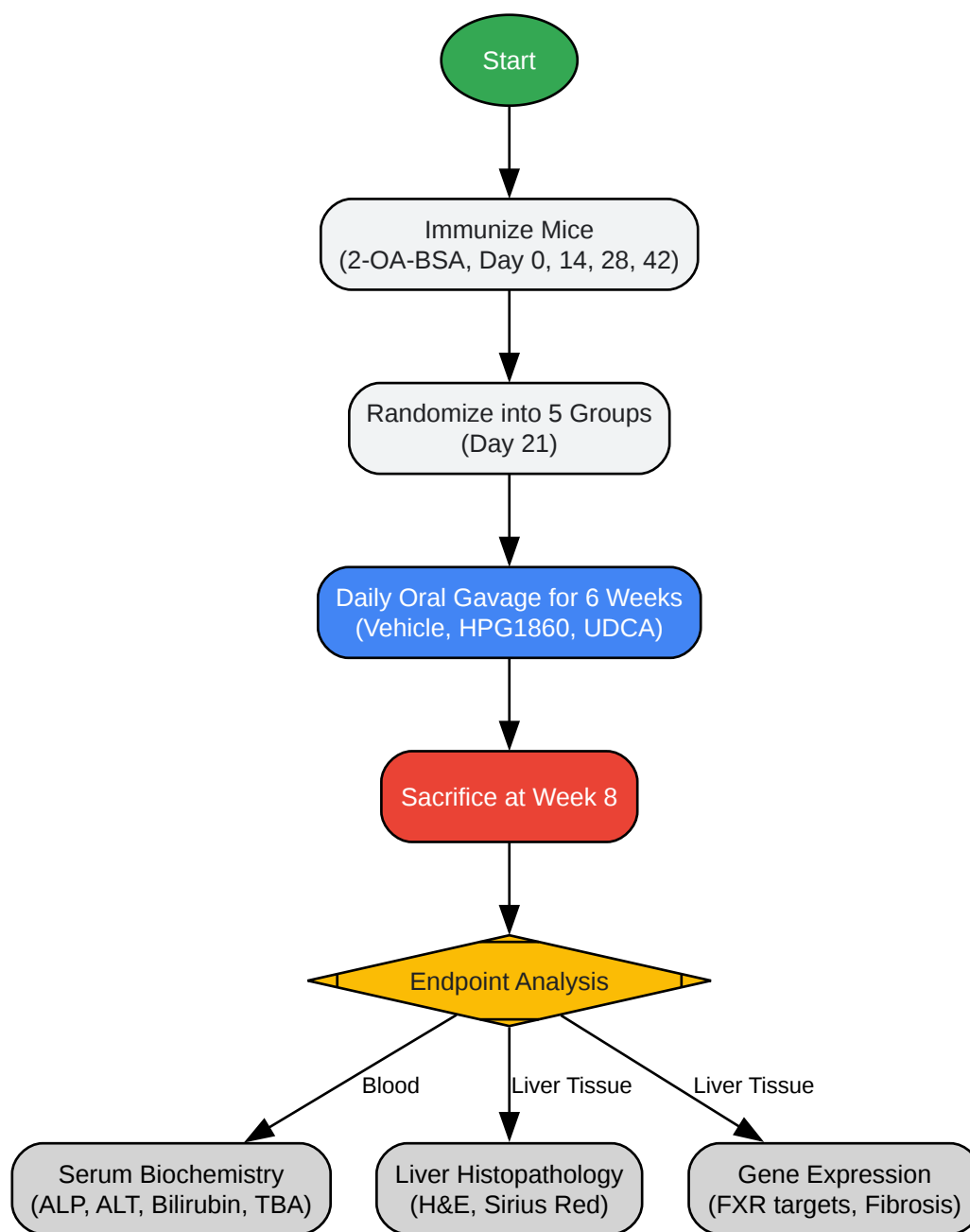
Materials:

- Female C57BL/6 mice (8-10 weeks old)
- 2-octynoic acid (2-OA) conjugated to bovine serum albumin (BSA)
- **HPG1860** (formulated for oral gavage)
- Vehicle control (e.g., 0.5% methylcellulose)
- Ursodeoxycholic acid (UDCA) as a positive control
- Reagents for serum biochemistry (ALP, ALT, Bilirubin, Total Bile Acids)
- Reagents for liver histology (Formalin, Paraffin, H&E stain, Sirius Red stain)
- Reagents for qPCR analysis of liver tissue (Trizol, cDNA synthesis kit, primers for Cyp7a1, Bsep, Shp, Col1a1, Tgf- β)

Methodology:

- Induction of PBC Model:
 - Immunize mice intraperitoneally with 2-OA-BSA (100 μ g) emulsified in Complete Freund's Adjuvant on day 0.
 - Boost with 2-OA-BSA in Incomplete Freund's Adjuvant on days 14, 28, and 42.
- Treatment Groups (n=10-12 mice per group):
 - Group 1: Healthy Control (No immunization, vehicle gavage)
 - Group 2: PBC Model + Vehicle (2-OA immunization, vehicle gavage)
 - Group 3: PBC Model + **HPG1860** (Low Dose, e.g., 3 mg/kg/day)
 - Group 4: PBC Model + **HPG1860** (High Dose, e.g., 10 mg/kg/day)
 - Group 5: PBC Model + UDCA (e.g., 25 mg/kg/day)
- Dosing:

- Begin daily oral gavage on day 21 post-initial immunization and continue for 6 weeks.
- Endpoint Analysis (at week 8):
 - Serum Analysis: Collect blood via cardiac puncture. Measure serum levels of Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Total Bilirubin, and Total Bile Acids (TBA).
 - Histopathology: Perfuse and harvest livers. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and bile duct damage, and Sirius Red for fibrosis. Score liver injury and fibrosis semi-quantitatively.
 - Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen. Extract RNA and perform quantitative PCR (qPCR) to analyze the expression of FXR target genes (Cyp7a1, Bsep, Shp) and fibrosis markers (Col1a1, Tgf- β).



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Caption: Proposed experimental workflow for preclinical PBC model.

Protocol 2: Phase IIa Clinical Trial in PBC Patients

This protocol outlines a proposed randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of **HPG1860** in PBC patients with an inadequate response to UDCA.

Objective: To assess the efficacy, safety, and tolerability of **HPG1860** as an add-on therapy in PBC patients who have an inadequate biochemical response to a stable dose of UDCA.

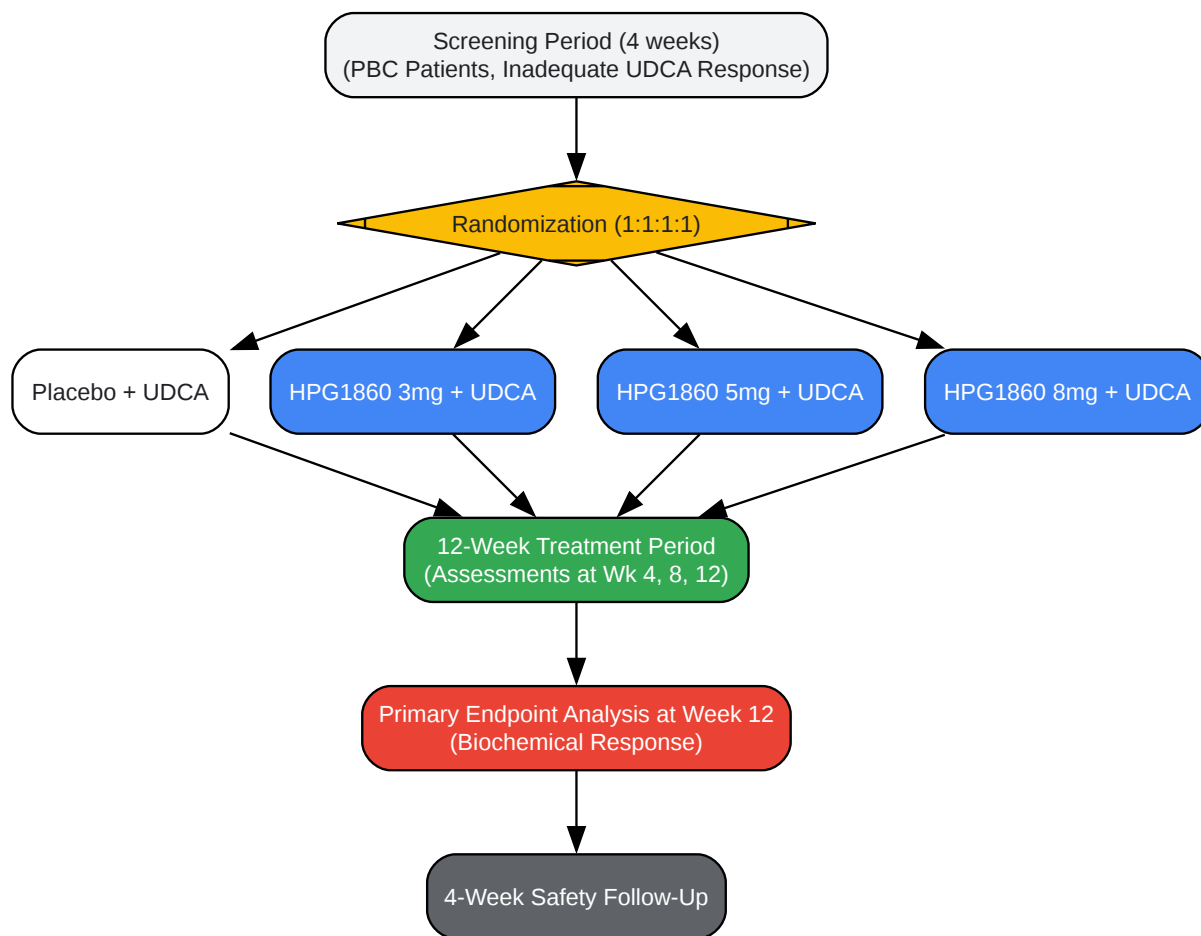
Study Design:

- Phase: IIa
- Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 12 weeks of treatment with a 4-week follow-up.
- Population: Adult PBC patients (18-75 years) on a stable dose of UDCA (13-15 mg/kg/day) for at least 12 months, with serum ALP $\geq 1.67 \times$ Upper Limit of Normal (ULN) and total bilirubin ≤ 2 mg/dL.

Methodology:

- Screening (up to 4 weeks):
 - Confirm diagnosis of PBC.
 - Verify eligibility criteria, including stable UDCA dose and baseline ALP levels.
 - Obtain written informed consent.
- Randomization (1:1:1:1):
 - Arm 1: Placebo + UDCA
 - Arm 2: **HPG1860** 3 mg once daily + UDCA
 - Arm 3: **HPG1860** 5 mg once daily + UDCA
 - Arm 4: **HPG1860** 8 mg once daily + UDCA
- Treatment Period (12 weeks):
 - Subjects self-administer the investigational product orally once daily.

- Continue stable UDCA dose throughout the study.
- Conduct safety and efficacy assessments at baseline, week 4, week 8, and week 12.
- Endpoints:
 - Primary Efficacy Endpoint: Percentage of patients achieving a composite biochemical response at week 12, defined as:
 - Serum ALP < 1.67 x ULN, AND
 - A decrease in ALP of at least 15% from baseline, AND
 - Total bilirubin ≤ ULN.
 - Secondary Efficacy Endpoints:
 - Mean relative change in serum ALP from baseline to week 12.
 - Proportion of patients achieving ALP normalization.
 - Change in other liver biochemistry markers (GGT, ALT, AST, bilirubin).
 - Change in patient-reported pruritus scores (e.g., 5-D Itch Scale, visual analog scale).
 - Safety and Tolerability Endpoints:
 - Incidence and severity of adverse events (AEs), with a focus on pruritus.
 - Changes in lipid profiles (LDL-C, HDL-C, Triglycerides).
 - Vital signs, ECGs, and clinical laboratory tests.
- Follow-up (4 weeks):
 - Assess safety and any persistent effects after discontinuation of the investigational product.



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Caption: Logical flow for a proposed Phase IIa trial of **HPG1860** in PBC.

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